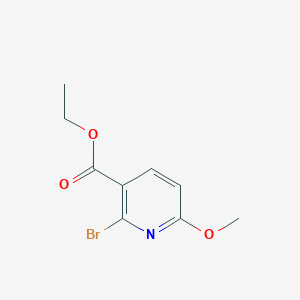

Ethyl 2-bromo-6-methoxynicotinate

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. researchgate.netglobalresearchonline.net Its derivatives are ubiquitous in nature, forming the core structure of essential biomolecules like the vitamins niacin (nicotinic acid) and pyridoxine, as well as various alkaloids. nih.gov The pyridine nucleus is a vital scaffold in medicinal chemistry and drug discovery, with its derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govtandfonline.com The nitrogen atom in the pyridine ring alters the electronic distribution compared to benzene, creating positions that are susceptible to specific chemical transformations and enabling it to act as a ligand for metal catalysts. globalresearchonline.netnih.gov This unique reactivity makes pyridine and its derivatives indispensable reagents and building blocks in numerous synthetic applications, from pharmaceuticals to functional materials. nih.govtandfonline.com

Strategic Importance of Halopyridines as Synthetic Intermediates

Halopyridines, which are pyridine rings substituted with one or more halogen atoms, are of paramount strategic importance in organic synthesis. They serve as key building blocks for creating a wide range of more complex substituted pyridines. researchgate.net The halogen atom acts as a versatile handle, allowing for a variety of subsequent chemical modifications.

One of the most powerful applications of halopyridines is in transition-metal-catalyzed cross-coupling reactions. The carbon-halogen bond can be readily activated by catalysts (typically based on palladium, nickel, or copper) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse functional groups, such as aryl, alkyl, alkyne, and amine moieties, onto the pyridine ring with high precision and control. This capability is crucial for the late-stage functionalization of complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals. researchgate.net The reactivity of the halogen leaving group often follows the order I > Br > Cl > F, making bromopyridines like Ethyl 2-bromo-6-methoxynicotinate particularly useful intermediates.

Overview of Nicotinic Acid Ester Derivatives in Modern Organic Synthesis

Nicotinic acid, or pyridine-3-carboxylic acid, and its ester derivatives are a significant class of compounds in organic and medicinal chemistry. researchgate.netbelnauka.by While nicotinic acid itself is a well-known vitamin (B3) used to manage high cholesterol, its derivatives often exhibit a broader and more potent range of biological activities. researchgate.netbelnauka.byjustia.com Esterification of nicotinic acid is a common strategy to modify its properties and to create precursors for further synthesis. belnauka.byjst.go.jp

Nicotinic acid esters are used as starting materials for a variety of pharmaceuticals, including anti-inflammatory agents, analgesics, and drugs for cardiovascular diseases. researchgate.netjst.go.jpnih.govgoogle.com The ester group can be readily converted into other functional groups, such as amides or hydrazides, or can be modified through reactions at the pyridine ring. The combination of the ester function with other substituents on the pyridine core, as seen in this compound, provides a multifunctional platform for developing novel bioactive compounds and complex molecular architectures. researchgate.netchemistryjournal.net

Chemical Profile and Synthesis

While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its synthesis and reactivity can be understood from its classification as a halogenated nicotinic acid ester. The compound is commercially available as a building block for research and development.

A plausible synthetic route to this compound involves a two-step process starting from 2-bromo-6-methoxypyridine (B1266871). The first step is the synthesis of the key intermediate, 2-bromo-6-methoxynicotinic acid. This can be achieved through the lithiation of 2-bromo-6-methoxypyridine, followed by carboxylation with dry ice (solid CO₂).

The second step is the esterification of the resulting carboxylic acid. While the direct ethylation of 2-bromo-6-methoxynicotinic acid to the target compound is not explicitly described, the synthesis of its methyl analog, Methyl 6-bromo-2-methoxynicotinate, is documented. This analogous reaction proceeds by treating 6-bromo-2-methoxy-nicotinic acid with methyl iodide in the presence of a base like potassium carbonate. ambeed.com By extension, this compound would be synthesized by reacting the same acid precursor with an ethylating agent, such as ethyl iodide or ethyl bromide, under similar basic conditions.

The functional groups present in this compound—a bromo substituent at the 2-position, a methoxy (B1213986) group at the 6-position, and an ethyl ester at the 3-position—make it a highly valuable and reactive intermediate for constructing complex heterocyclic systems through various cross-coupling reactions.

Properties

IUPAC Name |

ethyl 2-bromo-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-5-7(13-2)11-8(6)10/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFABVAGFCBOCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Bromo 6 Methoxynicotinate and Structural Analogues

Direct Synthesis Approaches to Functionalized Nicotinates

The direct synthesis of functionalized nicotinates such as ethyl 2-bromo-6-methoxynicotinate involves the sequential or concerted introduction of the bromo, methoxy (B1213986), and ethyl ester functionalities onto a pyridine (B92270) ring. These approaches often rely on the inherent reactivity of the pyridine nucleus, which is influenced by the electronic nature of the existing substituents.

Regioselective Halogenation Protocols

Regioselective halogenation is a cornerstone of pyridine chemistry. The introduction of a bromine atom at a specific position on the pyridine ring is governed by the directing effects of the substituents already present. For a substrate like ethyl 6-methoxynicotinate, the methoxy group at the 6-position and the ester group at the 3-position are both electron-withdrawing through resonance and induction, deactivating the ring towards electrophilic substitution. However, the methoxy group can exert a competing electron-donating effect through resonance.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. The development of highly regioselective bromination reactions is a priority in synthetic chemistry. Various reagents and conditions have been developed to achieve high selectivity, such as N-bromosuccinimide (NBS) in different solvents or in the presence of zeolites to induce para-selectivity. While specific protocols for the direct bromination of ethyl 6-methoxynicotinate are not extensively detailed in the literature, general principles of electrophilic aromatic substitution on substituted pyridines would apply. The reaction would likely proceed with an electrophilic bromine source such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The regioselectivity would be dictated by the combined directing effects of the methoxy and ester groups.

Methoxylation Strategies on Pyridine Ring Systems

The introduction of a methoxy group onto a pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen. In the context of synthesizing this compound, a potential strategy would involve the methoxylation of a dihalo-substituted nicotinate (B505614) precursor.

For instance, the reaction of a compound like ethyl 2,6-dichloronicotinate with sodium methoxide can lead to the substitution of one or both chlorine atoms. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the solvent and temperature. Research on related dihalopyridine systems has shown that substitution at the 6-position can be favored under certain conditions. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in solvents like N,N-dimethylformamide (DMF) and methanol (B129727) has been shown to be highly regioselective for the 6-position. This selectivity provides a viable route to 2-chloro-6-methoxynicotinate intermediates, which can then be further functionalized.

Esterification Techniques for Nicotinic Acids

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 2-bromo-6-methoxynicotinic acid. This is a standard transformation in organic synthesis, and several methods can be employed.

One common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux to drive the equilibrium towards the product. Another approach involves the use of solid acid catalysts, which can simplify the workup procedure and are more environmentally benign. For example, nicotinic acid can be esterified with absolute ethanol using a solid acid catalyst in toluene, with the reaction proceeding at a moderate temperature followed by reflux to remove water.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, offer a highly efficient approach to complex molecules. Similarly, cascade reactions, involving a sequence of intramolecular reactions, can rapidly build molecular complexity from simple starting materials.

While specific MCRs or cascade reactions leading directly to this compound are not prominently described, the principles of such reactions have been applied to the synthesis of various functionalized pyridine and nicotinic acid derivatives. For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. The development of novel MCRs and cascade reactions remains an active area of research for the efficient construction of highly substituted heterocyclic systems.

Advanced Synthetic Transformations for Precursors

The synthesis of this compound can also be approached by constructing the molecule from precursors that already contain some of the required functional groups. This often involves the use of dihalo-substituted pyridines as versatile intermediates.

Routes from Dihalo-substituted Pyridine Intermediates

A powerful strategy for the synthesis of this compound involves the use of dihalo-substituted pyridine-3-carboxylates as starting materials. This approach allows for the sequential and regioselective introduction of the methoxy and bromo groups.

An example of this strategy is the synthesis of the related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which provides insights into the regioselectivity of nucleophilic substitution on dihalopyridine systems. The synthesis starts with methyl 2,6-dichloropyridine-3-carboxylate. The reaction with sodium methoxide in DMF/MeOH shows high regioselectivity for substitution at the 6-position, yielding methyl 2-chloro-6-methoxypyridine-3-carboxylate. This intermediate can then undergo further transformations.

In a similar vein, one could envision a route to this compound starting from ethyl 2,6-dichloronicotinate. Regioselective methoxylation at the 6-position would yield ethyl 2-chloro-6-methoxynicotinate. The remaining chlorine at the 2-position could then be exchanged for a bromine atom through various methods, such as a Finkelstein-type reaction or by conversion to another intermediate that is subsequently brominated.

The table below summarizes the regioselective substitution reactions on a dihalopyridine precursor, illustrating the feasibility of this synthetic approach.

| Precursor | Reagent | Solvent | Position of Substitution | Product |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | THF / CH2Cl2 | 2 | Methyl 6-chloro-2-methoxypyridine-3-carboxylate |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | DMF / MeOH | 6 | Methyl 2-chloro-6-methoxypyridine-3-carboxylate |

| Methyl 2,6-dichloropyridine-3-carboxylate | 4-methylbenzenethiolate | DMF | 6 | Methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate |

This data demonstrates that by careful selection of the nucleophile and solvent, a high degree of regioselectivity can be achieved in the substitution of dihalopyridines, making this a robust strategy for the synthesis of specifically substituted nicotinates like this compound.

Regioselective Methoxycarbonylation of Bromopyridine Scaffolds

A key transformation in the synthesis of nicotinic acid esters is the introduction of a methoxycarbonyl or ethoxycarbonyl group onto a pyridine ring. Palladium-catalyzed carbonylation of bromopyridines represents a powerful and direct method for achieving this. The reaction typically involves treating a bromopyridine substrate with carbon monoxide (CO) and an alcohol (e.g., methanol or ethanol) in the presence of a palladium catalyst and a base.

The seminal work by Heck in 1974 laid the foundation for this class of reactions, which involves a three-component coupling of an aryl halide, CO, and a nucleophile like an alcohol. nih.gov This methodology is highly valued for its regioselectivity, as the ester group is installed precisely at the position of the bromine atom. nih.gov The general catalytic cycle for this process involves several key steps:

Oxidative Addition : A Pd(0) species oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) complex, Ar-Pd(II)-Br.

CO Insertion : A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond, forming an aroyl-palladium intermediate, (ArCO)-Pd(II)-Br.

Nucleophilic Attack : The alcohol (R-OH) attacks the acyl-palladium complex.

Reductive Elimination : This step releases the final ester product (Ar-COOR) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand for the palladium catalyst is crucial for an efficient reaction. Bidentate phosphine (B1218219) ligands, such as Xantphos, have been shown to be particularly effective for the carbonylation of aryl bromides, often allowing the reaction to proceed at atmospheric pressure of CO. nih.govacs.org The reaction conditions, including the choice of base, solvent, and temperature, are optimized to maximize the yield and minimize side reactions. For instance, systems using Pd(OAc)₂ with the dcpp ligand have been successful in carbonylating various aryl sulfonates, a related class of substrates. organic-chemistry.org

Table 1: Key Factors in Palladium-Catalyzed Methoxycarbonylation of Bromopyridines

| Component | Role | Common Examples |

|---|---|---|

| Palladium Source | Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Ligand | Stabilizes catalyst, influences reactivity | Xantphos, dcpp, PPh₃ |

| Carbon Monoxide | C1 source for the ester carbonyl | CO gas (atmospheric or high pressure) |

| Nucleophile | Forms the ester | Methanol, Ethanol |

| Base | Neutralizes HBr byproduct | Triethylamine (Et₃N), K₂CO₃ |

| Solvent | Solubilizes reactants | Toluene, DMF, 2MeTHF |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridine Rings

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction pathway for modifying pyridine rings. Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This characteristic makes it susceptible to attack by nucleophiles, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Addition Step : A nucleophile attacks an electron-deficient carbon atom on the pyridine ring that bears a suitable leaving group (such as a halide). This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Elimination Step : The leaving group is expelled from the Meisenheimer complex, which restores the aromaticity of the ring and yields the substituted product.

The stability of the Meisenheimer complex is paramount to the success of the reaction. For pyridine derivatives, attack at the 2- or 4-positions is favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization that is not possible with attack at the 3-position.

In a substrate like this compound, the bromine at the 2-position is an excellent leaving group and is situated at an activated site for SNAr. A nucleophile, such as an alkoxide, amine, or thiol, can readily displace the bromide to introduce a new functional group at this position. The presence of other electron-withdrawing groups on the ring can further enhance the rate of SNAr reactions.

Table 2: Factors Influencing SNAr Reactions on Pyridine Rings

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Position of Leaving Group | 2- and 4- positions are much faster than 3-position. | The negative charge of the Meisenheimer intermediate is stabilized by delocalization onto the ring nitrogen. |

| Nature of Leaving Group | Good leaving groups (e.g., F, Cl, Br, I, OTs) are required. | The leaving group is expelled in the second step to restore aromaticity. |

| Electron-Withdrawing Groups | Groups ortho or para to the leaving group increase the rate. | These groups further delocalize the negative charge of the intermediate, stabilizing it. |

| Nucleophile Strength | Stronger nucleophiles generally react faster. | The initial attack on the ring is the rate-determining step. |

Microwave-Assisted Synthetic Protocols for Nicotinates

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. sphinxsai.com Unlike conventional heating, which relies on thermal conduction, microwave irradiation heats the reaction mixture directly and efficiently through dielectric heating. amazonaws.com This often leads to dramatic reductions in reaction times, increased product yields, and improved product purity. sphinxsai.compatsnap.com

Esterification reactions to form nicotinates can be significantly enhanced using microwave technology. For example, the synthesis of Ethyl Nicotinate from nicotinic acid and ethanol, which typically requires 30 minutes of reflux under conventional conditions, can be completed in just 3 minutes using microwave irradiation. This acceleration is attributed to the rapid and uniform heating of the polar reagents and solvents, which overcomes the activation energy barrier for the reaction more efficiently.

The benefits of microwave-assisted synthesis extend to a wide range of reactions used to prepare heterocyclic compounds. Studies have shown that reaction times can be reduced from hours to minutes for various syntheses, with yields often increasing by 10-30% compared to traditional methods. sphinxsai.com This efficiency makes microwave synthesis a highly attractive method for laboratory-scale production and for the rapid generation of compound libraries for screening purposes.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected Reactions

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| Synthesis of Phenytoin | 2-15 hours | 6 minutes | Appreciably higher |

| Synthesis of Acridone | 2-15 hours | 4 minutes | Appreciably higher |

| Synthesis of Benzimidazole | 2-15 hours | 6 minutes | Appreciably higher |

| Dehydrogenation of Nicotine | Several hours (reflux) | Minutes | Superior to conventional |

Data compiled from multiple sources demonstrating general trends in microwave-assisted synthesis. sphinxsai.comresearchgate.net

Continuous Flow Chemistry Applications in Nicotinate Synthesis

Continuous flow chemistry is an advanced manufacturing technology that involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, process control, and efficiency.

For the synthesis of complex molecules like substituted nicotinates, a multi-step process can be translated into a sequential flow system. Reagents are pumped from reservoirs and mixed at specific junctions before entering a heated or cooled reactor coil where the reaction occurs. The residence time in the reactor, which dictates the reaction time, is precisely controlled by the flow rate and the reactor volume.

Table 4: Advantages of Continuous Flow Synthesis for Nicotinates

| Feature | Advantage | Implication for Nicotinate Synthesis |

|---|---|---|

| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid heating and cooling. | Excellent control over exothermic or endothermic reaction steps. |

| Safety | Small reactor volumes minimize the amount of hazardous material present at any time. | Safer handling of reactive intermediates and reagents. |

| Scalability | Production is scaled by running the system for longer periods, not by using larger vessels. | Seamless transition from laboratory-scale optimization to pilot-scale production. |

| Process Control | Precise control over parameters like temperature, pressure, and residence time. | Improved reproducibility, higher yields, and better product purity. |

| Automation | Enables multi-step sequences without manual handling or isolation of intermediates. | Increased efficiency and reduced labor for complex syntheses. |

Reactivity and Mechanistic Investigations of Ethyl 2 Bromo 6 Methoxynicotinate

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C2 position of ethyl 2-bromo-6-methoxynicotinate is susceptible to displacement by a variety of nucleophiles. This reactivity is a hallmark of 2-halopyridines, which can undergo nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom, further enhanced by the ester group at the 3-position, facilitates nucleophilic attack at the C2 position.

Carbon-Heteroatom Bond Formation (C-N, C-O, C-S)

The displacement of the bromide in this compound allows for the formation of new bonds between the pyridine ring and various heteroatoms, leading to a diverse range of functionalized products.

Carbon-Oxygen (C-O) Bond Formation: The synthesis of 2-alkoxy or 2-aryloxypyridines can be achieved through the nucleophilic substitution of the bromo group with alcohols or phenols. These reactions are typically carried out in the presence of a base to generate the corresponding alkoxide or phenoxide nucleophile.

Carbon-Sulfur (C-S) Bond Formation: Similarly, the reaction with thiols or their corresponding thiolates leads to the formation of 2-thiopyridine derivatives. These reactions are generally efficient and provide access to a range of sulfur-containing heterocyclic compounds.

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amines | 2-Aminopyridines | High temperature, pressure, or palladium/copper catalysis |

| Alcohols/Phenols + Base | 2-Alkoxy/Aryloxypyridines | Basic conditions |

| Thiols + Base | 2-Thiopyridines | Basic conditions |

Note: This table represents general reactivity patterns for 2-bromopyridines. Specific conditions for this compound may vary.

Stereochemical Outcomes of Substitution Processes

Nucleophilic substitution at an sp2-hybridized carbon, as in the case of this compound, does not involve a chiral center at the point of substitution. Therefore, the concept of inversion or retention of configuration, which is central to SN2 reactions at sp3 centers, is not directly applicable. The geometry of the product will be dictated by the planar nature of the aromatic pyridine ring.

However, if the incoming nucleophile or the starting material contains a chiral center, the reaction can lead to the formation of diastereomers. The stereochemical outcome in such cases would depend on the specific reaction mechanism and the nature of the reactants.

Influence of Electronic and Steric Factors on Reactivity

The reactivity of the bromine atom in this compound is significantly influenced by the electronic effects of the other substituents on the pyridine ring. The electron-withdrawing ester group at the 3-position and the nitrogen atom in the ring work in concert to decrease the electron density at the C2 position, making it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the methoxy (B1213986) group at the 6-position is an electron-donating group, which can partially counteract this effect by increasing electron density in the ring through resonance.

Steric hindrance can also play a role in the reactivity. A bulky nucleophile may experience difficulty in approaching the C2 position, potentially slowing down the reaction rate. The presence of the methoxy group at the 6-position, ortho to the reaction center, could also exert a steric influence on the incoming nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. This compound, with its reactive C-Br bond, is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgyoutube.com This reaction is widely used to form biaryl structures. This compound can be coupled with various arylboronic acids to generate 2-aryl-6-methoxynicotinates. researchgate.netclaremont.edu

The general catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. researchgate.netclaremont.edu

| Organoboron Reagent | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | Ethyl 2-phenyl-6-methoxynicotinate |

| 4-Methylphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane | Ethyl 2-(4-methylphenyl)-6-methoxynicotinate |

| 3-Thienylboronic acid | Pd(OAc)2 / SPhos | Cs2CO3 | THF | Ethyl 2-(3-thienyl)-6-methoxynicotinate |

Note: This table presents plausible reaction conditions based on general knowledge of Suzuki-Miyaura couplings of 2-bromopyridines. Actual experimental conditions would require optimization.

Heck Vinylation and Related Olefination Reactions

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, specifically for the vinylation of aryl halides. organic-chemistry.org In this reaction, an aryl or vinyl halide is coupled with an alkene in the presence of a base. organic-chemistry.org this compound can be subjected to Heck coupling with various olefins to introduce a vinyl group at the 2-position. beilstein-journals.orgnih.gov

The reaction typically proceeds with trans selectivity in the resulting alkene product. organic-chemistry.org The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can influence the yield and selectivity. beilstein-journals.orglibretexts.org

| Olefin | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)2 | Et3N | DMF | Ethyl 2-(2-phenylvinyl)-6-methoxynicotinate |

| n-Butyl acrylate | Pd(PPh3)4 | K2CO3 | Acetonitrile | Ethyl 2-(2-(butoxycarbonyl)vinyl)-6-methoxynicotinate |

| 1-Octene | PdCl2(PPh3)2 | NaOAc | NMP | Ethyl 2-(oct-1-en-2-yl)-6-methoxynicotinate |

Note: This table illustrates potential Heck coupling reactions based on general procedures. Specific experimental validation is required.

Kumada and Hiyama Cross-Coupling Methodologies

The carbon-bromine bond at the 2-position of the pyridine ring is a key site for carbon-carbon bond formation through various cross-coupling reactions.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For this compound, a Kumada coupling would offer a direct method for introducing alkyl or aryl groups at the 2-position. The reactivity of 2-bromopyridines in such couplings is well-established, though the specific application to this substrate requires consideration of the electronic effects of the methoxy and ester substituents.

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the organometallic coupling partner in a palladium-catalyzed reaction. organic-chemistry.org A key advantage of this method is the low toxicity and high stability of organosilanes. organic-chemistry.org The reaction is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which facilitates the formation of a pentavalent siliconate intermediate, enhancing its transmetalation efficiency. organic-chemistry.org For this compound, a Hiyama coupling could be employed to introduce a variety of carbon-based fragments.

A representative Hiyama coupling reaction is shown below:

Reaction conditions would typically involve a palladium catalyst, a fluoride activator, and an appropriate solvent.

Other Coupling Pathways (e.g., Sonogashira, Negishi)

Beyond Kumada and Hiyama couplings, other palladium-catalyzed reactions are instrumental in functionalizing this compound.

Sonogashira Coupling: This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is known for its mild reaction conditions. wikipedia.org The reaction's utility extends to the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org For this compound, this reaction provides a direct route to 2-alkynyl-6-methoxynicotinates, which are valuable intermediates for further transformations. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, allowing for selective coupling if other halogens are present. rsc.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net Organozinc reagents are generally more reactive than organosilanes (used in Hiyama coupling) and less reactive than Grignard reagents (used in Kumada coupling), offering a balance of reactivity and functional group tolerance. A Negishi-type coupling has been successfully applied to bromophosphinines, which were previously considered poor substrates for palladium-catalyzed reactions. researchgate.net This suggests that this compound would be a suitable substrate for Negishi coupling, enabling the introduction of a wide array of alkyl, aryl, and vinyl groups.

A summary of these coupling reactions is provided in the table below:

| Coupling Reaction | Organometallic Reagent | Catalyst System | Key Features |

| Kumada | Grignard Reagent (R-MgX) | Ni or Pd | High reactivity of the organometallic reagent. |

| Hiyama | Organosilane (R-SiR'3) | Pd, Fluoride source | Low toxicity, high stability of the organometallic reagent. organic-chemistry.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd, Cu(I) | Mild reaction conditions, direct alkynylation. wikipedia.org |

| Negishi | Organozinc (R-ZnX) | Ni or Pd | Good balance of reactivity and functional group tolerance. researchgate.net |

Mechanistic Insights into Catalytic Cycles

The catalytic cycles of these cross-coupling reactions, particularly those catalyzed by palladium, share common fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., organosilane, organozinc) is transferred to the palladium(II) complex, displacing the halide. This is often the rate-determining step and can be influenced by the nature of the organometallic reagent and any activating agents present (like fluoride in Hiyama coupling).

Reductive Elimination: The final step is the reductive elimination of the newly formed carbon-carbon bond from the palladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle, and releases the final coupled product.

Challenges in the cross-coupling of pyridyl halides can arise, sometimes necessitating the use of specific ligands and additives to facilitate the reaction. nih.gov Dual catalytic systems, for instance employing both nickel and cobalt catalysts, have been developed to address difficult couplings. nih.gov

Transformations Involving the Ester Functional Group

The ethyl ester group at the 3-position of the pyridine ring offers another site for chemical modification.

Ester Hydrolysis and Carboxylic Acid Formation

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-bromo-6-methoxynicotinic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. Alkaline hydrolysis is a common method for converting esters to carboxylic acids. nih.gov The resulting carboxylic acid is a valuable intermediate for further reactions, such as amide bond formation.

A general scheme for the hydrolysis is as follows:

Reduction of the Ester to Alcohol or Aldehyde

The ester group can be reduced to a primary alcohol or, under more controlled conditions, to an aldehyde.

Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce esters to primary alcohols. This reaction would convert this compound to (2-bromo-6-methoxypyridin-3-yl)methanol. This alcohol can then serve as a building block in the synthesis of more complex molecules. myskinrecipes.com

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is more challenging and requires milder reducing agents. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is often the reagent of choice for this transformation. This would yield 2-bromo-6-methoxy-3-pyridinecarbaldehyde.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of mthis compound. This process allows for the modification of the ester group to suit the requirements of a subsequent synthetic step or to alter the physical properties of the molecule.

Amidation and Related Derivatizations

The ethyl ester group in this compound is a primary site for nucleophilic acyl substitution, allowing for its conversion into a variety of amide derivatives. This transformation is typically achieved by reacting the ester with a primary or secondary amine. The reaction often requires elevated temperatures or catalytic activation to proceed efficiently, driving the displacement of the ethoxide leaving group.

The general scheme for this amidation involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.

General Reaction Scheme for Amidation:

This compound + R¹R²NH → N-R¹,R²-2-bromo-6-methoxynicotinamide + CH₃CH₂OH

Research on related substituted bromopyridines demonstrates that this amidation is a viable synthetic route. For instance, studies on the synthesis of ligands for metal complexes have utilized the reaction of 2,6-dibromopyridine (B144722) with various amines, such as methylamine (B109427) and ethylamine, under high pressure and temperature to yield the corresponding amino-substituted pyridines. georgiasouthern.edugeorgiasouthern.edu These conditions underscore the somewhat reduced reactivity of the pyridine system, which necessitates forcing conditions to achieve substitution. georgiasouthern.edugeorgiasouthern.edu The synthesis of 2-Bromo-6-methylaminopyridine from 2,6-dibromopyridine, for example, resulted in a 54.1% yield. georgiasouthern.edugeorgiasouthern.edu

The resulting nicotinamides are valuable intermediates in medicinal chemistry and materials science, where the amide moiety can participate in hydrogen bonding or act as a coordination site for metal ions.

Table 1: Examples of Aminolysis on Related Bromopyridine Systems

| Reactant | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Methylamine | High Temperature & Pressure | 2-Bromo-6-methylaminopyridine | 54.1% | georgiasouthern.edugeorgiasouthern.edu |

| 2,6-Dibromopyridine | Methylamine | High Temperature & Pressure | 2,6-Dimethylaminopyridine | 37.7% | georgiasouthern.edugeorgiasouthern.edu |

Reactions of the Pyridine Ring System

The reactivity of the pyridine ring in this compound is heavily influenced by the interplay of its substituents and the inherent electron-deficient nature of the heterocycle.

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally more difficult to achieve compared to benzene. quora.comquimicaorganica.org The nitrogen atom's electronegativity withdraws electron density from the ring, deactivating it towards attack by electrophiles. quora.comquora.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring to a significant extent, making substitution even more challenging. chemistrysteps.com

In the case of this compound, the ring is substituted with two electron-withdrawing groups (the 2-bromo and the 3-ethyl nicotinate (B505614) groups) and one electron-donating group (the 6-methoxy group). While the methoxy group is an ortho-, para-director and activating, the powerful deactivating effects of the bromo group, the ester group, and the ring nitrogen itself dominate. Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings, as the Lewis acid catalyst coordinates with the ring nitrogen, leading to strong deactivation. quimicaorganica.orgchemistrysteps.com

If an electrophilic substitution were to occur, it would most likely take place at the C-5 position. The C-4 position is sterically hindered by the adjacent ester and bromo substituents, and attack at this position would lead to a less stable cationic intermediate. Attack at C-5 is electronically favored over C-4 because it avoids placing a positive charge adjacent to the electron-withdrawing ester group and benefits from the directing effect of the methoxy group. However, harsh reaction conditions would be necessary, and yields are expected to be low. quora.com

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. baranlab.orgharvard.edu This method utilizes a directing metalation group (DMG) that coordinates with an organolithium reagent (like n-BuLi or s-BuLi), facilitating deprotonation at an adjacent ortho-position. baranlab.orguwindsor.ca

For this compound, the methoxy group at the C-6 position is a potential DMG. Lithiation directed by a methoxy group typically occurs at the ortho-position. acs.org Therefore, deprotonation would be expected at the C-5 position. The bromine at C-2 and the ester at C-3 are unlikely to direct lithiation to their ortho positions (C-3 and C-4, respectively) as effectively as the methoxy group.

Potential Lithiation Site:

Deprotonation at C-5 directed by the C-6 methoxy group.

However, several factors can complicate this process. The bromine atom at C-2 is susceptible to lithium-halogen exchange, which can compete with C-H deprotonation. baranlab.org The choice of the organolithium base and the reaction temperature are critical in controlling the selectivity between these two pathways. Using sterically hindered lithium amide bases like lithium tetramethylpiperidide (LiTMP) can sometimes favor C-H deprotonation over lithium-halogen exchange. uwindsor.ca The resulting C-5 lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents, providing a regioselective method for elaborating the pyridine core.

Table 2: Regioselectivity in Metalation of Substituted Pyridines

| Substrate | Directing Group | Base | Position of Metalation | Reference |

|---|---|---|---|---|

| 2-Methoxypyridine | -OCH₃ | LDA/LiTMP | C-6 | acs.org |

| O-pyridyl carbamates | -OCONEt₂ | s-BuLi/TMEDA | ortho to carbamate | harvard.eduacs.org |

| 2-Bromopyridine | (Halogen Exchange) | n-BuLi | C-2 | baranlab.org |

The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. google.com The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions and can be a precursor for other functionalizations. organic-chemistry.org For example, 2-bromopyridine can be converted to 2-bromopyridine-N-oxide using peracetic acid generated in situ. google.com

Reductive transformations can also be employed. The bromine atom at the C-2 position can be removed via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by other reductive dehalogenation methods. This would yield Ethyl 6-methoxynicotinate.

Furthermore, more extensive reduction of the pyridine ring is possible, leading to substituted piperidines. However, this typically requires more forceful conditions, such as high-pressure hydrogenation. The selective reduction of the pyridine ring in the presence of an ester and a bromo substituent can be challenging. Recently developed methods for the reductive functionalization of pyridine-fused N-heteroarenes offer pathways to introduce new functionalities by transforming reductive intermediates like enamines and radicals. acs.org These strategies could potentially be applied to create novel derivatives from this compound. acs.org

Advanced Synthetic Applications in Complex Molecule Construction

Utility as a Versatile Building Block in Heterocycle Synthesis

The inherent reactivity of the bromine atom at the 2-position of the pyridine (B92270) ring makes ethyl 2-bromo-6-methoxynicotinate a key precursor for various cross-coupling reactions. This reactivity, coupled with the directing effect of the methoxy (B1213986) and ester groups, facilitates the construction of a wide array of complex heterocyclic structures.

Preparation of Fused Pyridones and Polycyclic Systems

While direct examples of using this compound for the synthesis of fused pyridones are not extensively documented in readily available literature, the principles of transition-metal-catalyzed intramolecular cyclization suggest its high potential in this area. The bromo- and ester functionalities provide the necessary handles for creating fused ring systems. For instance, palladium-catalyzed reactions could be employed to first introduce a side chain at the 2-position via cross-coupling, followed by a subsequent intramolecular cyclization involving the ester group to form a pyridone ring fused to another cycle. The synthesis of various fused 2-pyridone structures often relies on the cyclization of appropriately substituted pyridine precursors.

The construction of more complex polycyclic systems can also be envisioned starting from this building block. Through sequential cross-coupling reactions and subsequent cyclization strategies, intricate molecular architectures, including those found in natural products and their analogs, could be assembled.

Construction of Biaryl and Heterobiaryl Scaffolds

The synthesis of biaryl and heterobiaryl motifs is a cornerstone of modern organic chemistry, as these structures are prevalent in many pharmaceuticals and functional materials. This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with various aryl and heteroaryl boronic acids or esters. nih.gov

The Suzuki-Miyaura reaction, known for its mild reaction conditions and functional group tolerance, allows for the efficient coupling of this compound with a diverse range of boronic acids to produce the corresponding 2-aryl- or 2-heteroaryl-6-methoxynicotinates. nih.gov These products can serve as key intermediates for further synthetic manipulations. The presence of the methoxy group can also influence the electronic properties and conformation of the resulting biaryl scaffold, which can be crucial for its biological activity. A general scheme for such a transformation is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic Acid | Pd Catalyst | Ethyl 2-aryl-6-methoxynicotinate |

| This compound | Heteroarylboronic Acid | Pd Catalyst | Ethyl 2-heteroaryl-6-methoxynicotinate |

This methodology provides a straightforward entry to a wide array of biaryl compounds with a substituted pyridine core. nih.gov

Synthesis of Substituted Pyridine Libraries for Chemical Biology

The generation of compound libraries with high structural diversity is essential for identifying new probes for chemical biology and hits for drug discovery. This compound serves as an excellent starting point for creating libraries of substituted pyridines. The bromine atom can be replaced by a variety of substituents using different cross-coupling methodologies, while the ester and methoxy groups can be further modified.

For example, a library of 2,6-disubstituted pyridines can be synthesized by first performing a Suzuki or other palladium-catalyzed coupling at the 2-position, followed by demethylation of the methoxy group and subsequent alkylation or arylation of the resulting pyridone. The ester can also be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further increasing the diversity of the library. The synthesis of related 2-Bromo-6-alkylaminopyridines has been reported, showcasing the feasibility of modifying the substituents on the pyridine ring. georgiasouthern.edugeorgiasouthern.edu

Application in Medicinal Chemistry Lead Generation and Optimization

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it a highly attractive starting material for the generation and optimization of lead compounds in drug discovery programs.

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds into clinical candidates. The functional handles on this compound allow for systematic modifications to explore the SAR of a given scaffold.

The bromine atom can be readily replaced with a wide range of aryl, heteroaryl, alkyl, or amino groups through various cross-coupling and amination reactions. This allows for the exploration of the steric and electronic requirements of the binding pocket at this position. A study on a bromo-substituted chromene derivative demonstrated that the bromo group could be replaced by various functionalities to modulate biological activity, a principle that is directly applicable to this compound. nih.gov

The methoxy group can be converted to a hydroxyl group, which can then be further derivatized to ethers or esters of varying sizes and polarities. The ethyl ester can be hydrolyzed to a carboxylic acid, which can form salt bridges with biological targets or be converted into a diverse array of amides or other ester analogs. This systematic derivatization allows medicinal chemists to fine-tune the properties of a lead compound to improve its potency, selectivity, and pharmacokinetic profile. scispace.com

| Position of Derivatization | Possible Modifications | Purpose in SAR Studies |

| 2-position (Bromo) | Suzuki, Sonogashira, Buchwald-Hartwig coupling | Explore impact of steric and electronic properties on binding |

| 6-position (Methoxy) | Demethylation to hydroxyl, followed by etherification or esterification | Modulate hydrogen bonding and polarity |

| 3-position (Ethyl Ester) | Hydrolysis to carboxylic acid, amidation, reduction to alcohol | Alter solubility, polarity, and interaction with target |

Development of Pharmacologically Relevant Scaffolds

This compound can serve as a key intermediate in the synthesis of more complex, pharmacologically relevant scaffolds. The initial biaryl or heterobiaryl products obtained from cross-coupling reactions can undergo further transformations to build fused ring systems or introduce additional pharmacophoric features.

For instance, the biaryl pyridine derivatives can be subjected to intramolecular cyclization reactions to create tricyclic or tetracyclic frameworks, which are often found in potent biologically active molecules. The strategic introduction of functional groups during the initial derivatization of this compound can guide these subsequent cyclizations to produce the desired complex scaffolds. The versatility of this starting material makes it a valuable tool for medicinal chemists aiming to develop novel therapeutics targeting a wide range of diseases.

Contributions to Agrochemical and Material Science Intermediate Synthesis

The strategic positioning of a halogen, an electron-donating group, and an ester functionality makes this compound a valuable precursor for creating a diverse range of heterocyclic compounds. These derivatives are of significant interest in the development of new agrochemicals and advanced materials.

The 2-bromopyridine (B144113) moiety is a key structural element in many biologically active compounds and functional materials. The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.

Pyridine-based compounds are integral to the agrochemical industry, with numerous commercialized products used as fungicides, herbicides, and insecticides. The development of novel agrochemicals often relies on the modification of existing pyridine scaffolds to enhance efficacy, selectivity, and environmental profile. This compound offers a platform for such modifications.

The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex agrochemical molecules. For instance, the substitution of the bromine atom with various aryl, heteroaryl, or alkyl groups can lead to the generation of novel pyridine derivatives with potential pesticidal activities.

While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the synthetic utility of closely related 2-bromopyridines is well-established. For example, 2-bromopyridine itself is a known intermediate in the synthesis of various agricultural chemicals. evitachem.com The presence of the methoxy and ethyl nicotinate (B505614) groups in the target molecule provides additional points for modification, potentially leading to compounds with fine-tuned biological activities.

The following table outlines potential synthetic transformations of this compound and the resulting classes of agrochemical intermediates.

| Reaction Type | Reagent/Catalyst | Potential Product Class | Potential Agrochemical Application |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-6-methoxynicotinates | Fungicides, Herbicides |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 2-Amino-6-methoxynicotinates | Insecticides, Fungicides |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 2-Alkynyl-6-methoxynicotinates | Herbicides |

| Nucleophilic Aromatic Substitution | Alkoxides, Thiolates | 2-Alkoxy/Thio-6-methoxynicotinates | Fungicides |

This table presents potential applications based on established chemical reactions for this class of compounds.

In the realm of material science, substituted pyridines are crucial components in the design of functional organic materials, including polymers, dyes, and liquid crystals. The electronic properties of the pyridine ring can be tailored through the introduction of various substituents, making them suitable for applications in organic electronics and photonics.

The 2-bromo-6-methoxypyridine (B1266871) core of this compound can be utilized in the synthesis of novel materials. For instance, cross-coupling reactions can be employed to create extended π-conjugated systems, which are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A related compound, 2-Bromo-6-ethyl-3-methoxy-pyridine, has been investigated for its potential use in creating novel materials with specific electronic or optical properties. georgiasouthern.edu

Furthermore, the synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722) for the development of extended metal atom chains (EMACs) highlights the utility of the 2-bromo-6-substituted pyridine scaffold in creating materials with unique magnetic properties. georgiasouthern.edu Although not a direct application of the title compound, this research demonstrates the potential of its core structure in advanced materials.

The table below summarizes the potential applications of this compound in the synthesis of material science intermediates.

| Material Class | Synthetic Strategy | Potential Application |

| Conjugated Polymers | Polymerization via cross-coupling reactions | Organic electronics, Sensors |

| Liquid Crystals | Incorporation into mesogenic structures | Display technologies |

| Metal-Organic Frameworks (MOFs) | As a ligand for metal coordination | Gas storage, Catalysis |

| Fluorescent Dyes | Derivatization to form fluorophores | Bio-imaging, Sensing |

This table presents potential applications based on the known chemistry of similar pyridine-based materials.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like Ethyl 2-bromo-6-methoxynicotinate. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used for elution. The separation is based on the differential partitioning of the analyte between the two phases.

A hypothetical HPLC method for the analysis of this compound is detailed below:

| Parameter | Condition |

| Column | C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Gradient | 50% Acetonitrile to 95% Acetonitrile over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Ret. Time | ~8.5 min |

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation and identification capabilities. While the volatility of this compound would need to be confirmed, a potential GC-MS method would involve its vaporization and separation in a capillary column followed by detection and identification by a mass spectrometer.

A plausible GC-MS analytical approach is outlined in the following table:

| Parameter | Condition |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Inlet Temp | 250 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, faster separations, and greater sensitivity compared to traditional HPLC. This technique would be highly suitable for the rapid purity profiling of this compound.

An exemplary UPLC method is described below:

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 40% B to 90% B over 3 min |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

| Expected Ret. Time | ~1.8 min |

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. 2D-NMR techniques, such as COSY and HSQC, can establish the connectivity between protons and carbons.

The expected NMR chemical shifts for this compound are presented below. These are predicted values and would require experimental verification.

¹H NMR (400 MHz, CDCl₃) Predicted Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.10 | d | 1H | H-4 (Pyridine) |

| ~6.80 | d | 1H | H-5 (Pyridine) |

| ~4.40 | q | 2H | -OCH₂CH₃ |

| ~4.00 | s | 3H | -OCH₃ |

¹³C NMR (100 MHz, CDCl₃) Predicted Data:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.0 | C=O (Ester) |

| ~162.0 | C-6 (Pyridine) |

| ~148.0 | C-2 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~115.0 | C-3 (Pyridine) |

| ~110.0 | C-5 (Pyridine) |

| ~62.0 | -OCH₂CH₃ |

| ~54.0 | -OCH₃ |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₉H₁₀BrNO₃), HRMS would provide a highly accurate mass measurement.

HRMS (ESI+) Predicted Data:

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrNO₃ |

| Calculated [M+H]⁺ | 260.9917 / 262.9896 (for ⁷⁹Br/⁸¹Br) |

| Observed [M+H]⁺ | Would be experimentally determined |

| Mass Accuracy | < 5 ppm |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a powerful tool for qualitative analysis.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The table below outlines the anticipated IR absorption regions and their corresponding vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1250 - 1300 |

| C=C, C=N (Aromatic Ring) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic - Ethyl, Methoxy) | Stretching | 2850 - 2980 |

| C-O-C (Methoxy Ether) | Asymmetric Stretching | 1230 - 1270 |

| C-O-C (Methoxy Ether) | Symmetric Stretching | 1020 - 1075 |

| C-Br | Stretching | 500 - 650 |

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. Most of the scattered light is of the same wavelength (Rayleigh scattering), but a small fraction is scattered at a different wavelength (Raman scattering). The difference in energy between the incident and scattered photons corresponds to the vibrational energy levels of the molecule.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy. For this compound, Raman scattering would be expected for the symmetric vibrations of the pyridine (B92270) ring and the C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which results in electronic transitions from the ground state to an excited state. The UV-Vis spectrum is a plot of absorbance versus wavelength (nm). The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are characteristic of a compound's electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions within the substituted pyridine ring. The presence of the methoxy (B1213986) and bromo substituents, as well as the ethyl ester group, will influence the position and intensity of these absorption bands. Based on similar aromatic systems, one would anticipate strong absorptions in the UV region, likely between 200 and 400 nm.

| Electronic Transition | Expected λmax (nm) |

| π → π | 200 - 280 |

| n → π | > 280 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom in the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. Key information that would be obtained includes:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O, C-Br) and bond angles within the molecule.

Conformation: The spatial arrangement of the ethyl ester and methoxy groups relative to the pyridine ring.

Intermolecular interactions: The nature and geometry of any hydrogen bonds, halogen bonds, or other non-covalent interactions that stabilize the crystal packing.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 7.890 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 994.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.635 |

| R-factor | 0.035 |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of ethyl 2-bromo-6-methoxynicotinate. The bromine atom at the 2-position and the methoxy (B1213986) group at the 6-position of the pyridine (B92270) ring influence its reactivity in cross-coupling reactions. Research is geared towards creating catalysts that can overcome the inherent challenges of pyridine substrates, such as catalyst inhibition by the nitrogen lone pair.

Novel palladium-based catalysts with specifically designed ligands are being investigated to improve the efficiency and scope of cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. These new systems aim to achieve higher yields, lower catalyst loadings, and milder reaction conditions. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the oxidative addition step and prevent catalyst deactivation. Furthermore, nickel-based catalytic systems are emerging as a cost-effective and reactive alternative to palladium for certain transformations.

| Catalyst System | Reaction Type | Key Advantages |

| Palladium with Buchwald-type ligands | Suzuki, Heck | High efficiency, broad substrate scope |

| Nickel(II) complexes | Cross-coupling | Lower cost, unique reactivity |

| Copper-based catalysts | Amination, Etherification | Mild conditions, good functional group tolerance |

Asymmetric Synthesis and Enantioselective Transformations

The creation of chiral molecules is of paramount importance in the pharmaceutical industry. For derivatives of this compound that possess a stereocenter, the development of asymmetric synthetic routes is a significant research focus. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other.

Enantioselective transformations often employ transition metal catalysts complexed with chiral ligands. For instance, asymmetric hydrogenation or reduction of a prochiral derivative can establish a new stereocenter with high enantiomeric excess. Another approach involves the enantioselective functionalization of the pyridine ring, where a chiral catalyst differentiates between two enantiotopic positions or faces of the substrate. Future work will likely focus on expanding the toolbox of chiral catalysts that are effective for this class of substrates and developing more efficient and scalable asymmetric processes.

Investigations into Photochemical and Electrochemical Reactivity

Photochemistry and electrochemistry offer unique and powerful methods for chemical synthesis, often providing access to reactive intermediates and reaction pathways that are not achievable through traditional thermal methods. rsc.orgnih.gov These techniques are increasingly being explored for the functionalization of pyridine derivatives like this compound.

Photochemical reactions, initiated by the absorption of light, can be used to generate radical intermediates from the carbon-bromine bond. rsc.orgresearchoutreach.org These radicals can then participate in a variety of bond-forming reactions. For example, photoinduced atom transfer radical addition (ATRA) reactions could be a viable strategy for C-C bond formation. Recent studies have demonstrated the photochemical reactions of related bromo-substituted aromatic compounds, suggesting potential applicability. rsc.org

Electrochemical synthesis, which uses electrical current to drive chemical reactions, provides a high degree of control over the reaction conditions. nih.gov Oxidative or reductive processes at an electrode surface can be used to activate the substrate. For instance, the electrochemical reduction of the C-Br bond can generate a pyridine anion, which can then react with various electrophiles. Nickel-catalyzed electrochemical methods have shown promise for the reductive coupling of related compounds. rsc.org

| Method | Potential Application | Advantages |

| Photoredox Catalysis | C-C and C-N bond formation | Mild conditions, use of visible light |

| Electrochemical Synthesis | Reductive coupling, functionalization | High selectivity, avoids stoichiometric reagents |

Sustainable and Green Chemistry Approaches to Nicotinate (B505614) Synthesis

In line with the growing emphasis on environmentally responsible chemical manufacturing, the development of sustainable and green synthetic methods for nicotinate derivatives is a key research area. nih.govbenthamscience.comresearchgate.netnih.gov This involves the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes. nih.govresearchgate.net

One approach is the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions. nih.gov For example, lipases could be used for the selective hydrolysis or transesterification of the ethyl ester group. Another green strategy is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov The development of one-pot, multi-component reactions is also a priority, as these can reduce the number of synthetic steps and minimize waste generation. benthamscience.com Research into using greener solvents, such as ionic liquids or water, is also actively being pursued. benthamscience.com

Computational Chemistry for Predictive Modeling and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. dergipark.org.trnih.govnih.govdntb.gov.ua For this compound, computational methods can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties.

DFT calculations can be used to model reaction mechanisms, predict the feasibility of different reaction pathways, and understand the role of catalysts. dergipark.org.trnih.gov For example, calculations can help in the design of new ligands for transition metal catalysts by predicting their electronic and steric properties. Molecular docking studies, a computational technique, can be used to predict how derivatives of this compound might interact with biological targets such as enzymes or receptors, thus guiding the design of new drug candidates. dergipark.org.trnih.gov These predictive models can significantly accelerate the discovery and development of new applications for this compound and its derivatives. researchgate.net

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Reaction mechanism studies, electronic structure analysis | Understanding reactivity, predicting spectroscopic properties |

| Molecular Docking | Drug design | Predicting binding affinity to biological targets |

| Molecular Dynamics (MD) Simulations | Conformational analysis | Understanding dynamic behavior in different environments |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromo-6-methoxynicotinate?

this compound is typically synthesized via bromination and esterification of nicotinic acid derivatives. A common approach involves:

- Step 1 : Bromination of 2,6-dichloronicotinic acid at the 2-position using brominating agents (e.g., PBr₃ or HBr/AcOH).

- Step 2 : Methoxylation at the 6-position via nucleophilic substitution with sodium methoxide.

- Step 3 : Esterification of the carboxylic acid group using ethanol in the presence of a catalyst (e.g., H₂SO₄) to yield the ethyl ester . Characterization of intermediates and final products is critical, with <sup>1</sup>H NMR (e.g., δ 1.4 ppm for ethyl CH₃, 8.25 ppm for pyridine protons) and mass spectrometry (M⁺ at m/z 243/245 for Br isotopes) confirming structural integrity .

Q. How should this compound be stored to ensure stability?

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis or thermal decomposition.

- Handling : Avoid exposure to moisture, strong acids/bases, and high temperatures (>40°C). Use desiccants like silica gel in storage environments .

- Stability monitoring : Periodic <sup>1</sup>H NMR or HPLC analysis is recommended to detect degradation products (e.g., free carboxylic acid or demethoxylated byproducts) .

Q. What analytical techniques are essential for characterizing this compound?

- <sup>1</sup>H NMR : Key signals include the ethyl group (triplet at δ 1.4 ppm, quartet at δ 4.5 ppm), methoxy group (singlet at δ 3.9–4.1 ppm), and pyridine protons (doublets at δ 7.5–8.3 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (M⁺ at m/z 243/245 for Br isotopes) and fragmentation patterns (e.g., loss of CO₂Et group).

- Elemental analysis : Validate purity (>95%) by matching experimental vs. calculated C/H/N/Br percentages .

Advanced Research Questions

Q. How can regioselective synthesis of this compound be optimized?

Q. What role does this compound play in constructing heterocyclic scaffolds?

This compound is pivotal in synthesizing cyclopenta[b]pyridin-2,5-diones, a class of non-glycosidic cardiotonic agents:

- Step 1 : Heck vinylation with methacrylate to form a pyridylacrylate intermediate.

- Step 2 : Alkene reduction (e.g., H₂/Pd-C) followed by Dieckmann cyclization to yield the fused bicyclic structure . Data contradiction : Competing pathways (e.g., decarboxylation vs. cyclization) require careful optimization of reaction conditions (temperature, solvent polarity) to suppress side products.

Q. How can spectral data discrepancies be resolved during characterization?

Discrepancies in <sup>1</sup>H NMR or MS data often arise from:

- Solvent effects : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous and free of acidic protons.

- Dynamic processes : Variable-temperature NMR can detect rotamers or tautomers influencing peak splitting.

- Isotopic patterns : Validate Br isotope ratios (79Br:81Br ≈ 1:1) in MS to confirm molecular identity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.